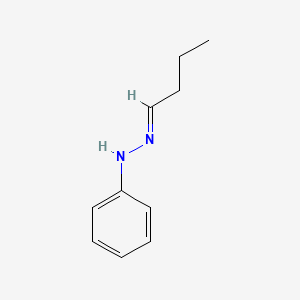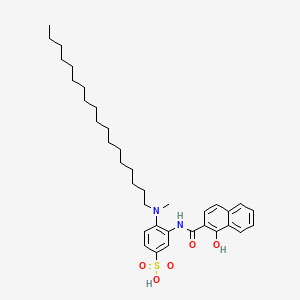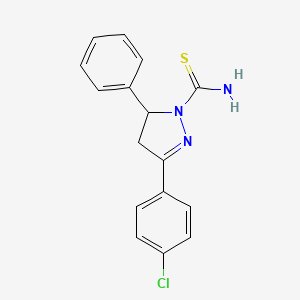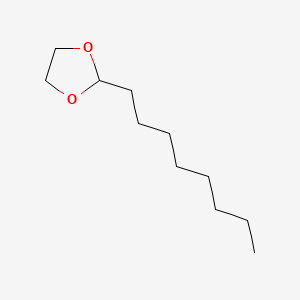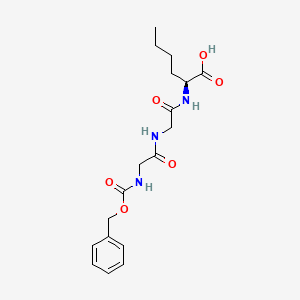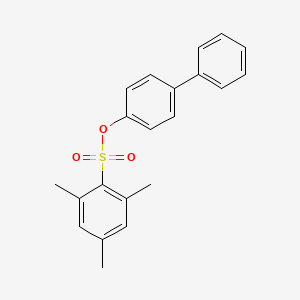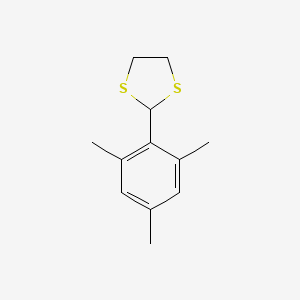
n-Hydroxy-10-nitrosophenanthren-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrenequinone dioxime: is an organic compound with the molecular formula C14H10N2O2. It is derived from phenanthrenequinone, a polycyclic aromatic ketone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: It can be reduced to form phenanthrenequinone dihydroxime.
Substitution: It can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrenequinone dihydroxime.
Substitution: Various substituted phenanthrenequinone derivatives.
科学的研究の応用
Phenanthrenequinone dioxime has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of phenanthrenequinone dioxime involves its ability to form complexes with metal ions, which can influence various biochemical pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems. This property is particularly useful in coordination chemistry and catalysis.
類似化合物との比較
Phenanthrenequinone: A precursor to phenanthrenequinone dioxime, known for its use in organic synthesis and coordination chemistry.
1,10-Phenanthroline-5,6-dione: Another ortho-quinoidal compound with similar electron transfer properties.
Uniqueness: Phenanthrenequinone dioxime is unique due to its ability to form stable complexes with metal ions and its diverse reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
14090-76-7 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
N-(10-nitrosophenanthren-9-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |
InChIキー |
IERNNCWIAQGPSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


